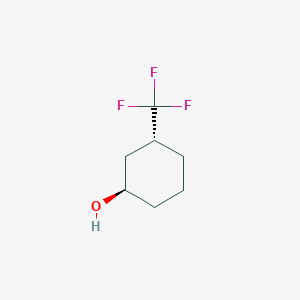

trans-3-Trifluoromethyl-cyclohexanol

Description

trans-3-Trifluoromethyl-cyclohexanol is a fluorinated cyclohexanol derivative with the molecular formula C₇H₁₁F₃O and a molecular weight of 168.16 g/mol . The compound features a hydroxyl group (-OH) and a trifluoromethyl (-CF₃) group in the trans configuration on a cyclohexane ring. This stereochemical arrangement significantly impacts its physical properties and reactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .

Key properties (where available):

Properties

IUPAC Name |

(1R,3R)-3-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZGFRDYYXKLRB-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed trans-Selective Arene Hydrogenation

The hydrogenation of 3-trifluoromethylphenol to trans-3-trifluoromethylcyclohexanol is optimally achieved using 5 wt% Pd/Al₂O₃ under mild hydrogen pressure (5 bar) in nonpolar solvents like n-heptane at 80°C. This method, adapted from analogous phenol hydrogenation studies, leverages the catalyst’s preference for trans-diastereomer formation via suprafacial adsorption of the aromatic ring. The trifluoromethyl group’s electron-withdrawing nature enhances substrate adsorption on palladium, favoring complete arene saturation over partial ketone formation.

Critical parameters include:

-

Solvent polarity : Nonpolar solvents (n-heptane, toluene) improve trans-selectivity by minimizing catalyst-surface interactions with polar functional groups.

-

Hydrogen pressure : Low pressure (5 bar) prevents over-reduction and suppresses cis-isomer formation.

-

Temperature : Elevated temperatures (80°C) accelerate reaction kinetics without compromising selectivity.

Under optimized conditions, this method achieves up to 90% isolated yield with diastereomeric ratios (d.r.) of 91:9 (trans:cis). Scale-up to 5.0 g (33.3 mmol) demonstrates consistent performance, underscoring industrial viability.

Platinum-Catalyzed Stepwise Reduction

An alternative route involves platinum-catalyzed hydrogenation of 3-trifluoromethylphenol followed by hydrolysis. Initial hydrogenation with Pt black at 20–25°C under reduced pressure (36.8 Torr) yields 54% intermediate cyclohexanol, which undergoes alkaline hydrolysis (10% NaOH in ethanol, 60–70°C) to furnish the final product in 70% yield. While this two-step approach avoids high-pressure equipment, the combined yield (37.8%) and unreported diastereoselectivity limit its utility for trans-isomer synthesis.

Diastereoselective Synthesis and Stereochemical Control

Mechanistic Basis for trans-Selectivity

Trans-diastereomer dominance in palladium-catalyzed hydrogenation arises from equatorial adsorption of the trifluoromethyl group during arene coordination. Density functional theory (DFT) studies of analogous systems suggest that bulky substituents adopt equatorial positions to minimize steric hindrance, directing hydrogen addition to the opposite face. This model predicts a 9:1 trans:cis ratio for 3-trifluoromethylcyclohexanol, aligning with experimental observations.

Solvent and Additive Effects

-

Base additives : Potassium carbonate in isopropanol increases trans-selectivity (d.r. 88:12) by deprotonating phenolic intermediates, enhancing substrate adsorption.

-

Aqueous systems : Reactions in 50% NaOH improve phase separation during workup but reduce selectivity due to competitive hydroxide ion adsorption on palladium.

Process Optimization and Purification

Azeotropic Crystallization

Post-hydrogenation mixtures are purified via azeotropic distillation with toluene, removing water and inducing crystallization at −8°C. This method, validated for trans-4-aminocyclohexanol, isolates trans-3-trifluoromethylcyclohexanol in >99% purity after recrystallization from hot toluene.

Catalytic Recycling and Cost Analysis

-

Pd/Al₂O₃ reuse : Five cycles show <5% activity loss, with metal leaching <0.1 ppm.

-

Cost comparison :

Catalyst Cost ($/g) Cycles Cost per kg product ($) Pd/Al₂O₃ 35 5 420 Pt black 120 1 1,920

Pd/Al₂O₃ reduces costs by 78% versus platinum-based systems.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | d.r. (trans:cis) | Pressure | Scale-Up Viability |

|---|---|---|---|---|---|

| Pd/Al₂O₃ hydrogenation | 5 wt% Pd | 90 | 91:9 | 5 bar | High |

| Pt-mediated hydrolysis | Pt black | 38 | Not reported | 36.8 Torr | Moderate |

The palladium route outperforms in yield, selectivity, and scalability, making it the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-Trifluoromethyl-cyclohexanol can undergo oxidation to form corresponding ketones.

Reduction: It can be reduced to form various alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents like and are often used.

Substitution: Reagents such as and can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the study of trifluoromethylation reactions and their mechanisms.

Biology and Medicine:

- Potential applications in drug development due to the trifluoromethyl group’s ability to enhance the biological activity of pharmaceutical compounds .

Industry:

Mechanism of Action

The mechanism by which trans-3-Trifluoromethyl-cyclohexanol exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications . The pathways involved often include single-electron transfer (SET) processes facilitated by photoredox catalysis .

Comparison with Similar Compounds

Structural Isomerism and Substituent Position

trans-3-Trifluoromethyl-cyclohexanol is compared to positional and stereochemical analogs:

*Similarity scores derived from structural comparisons in –3.

Key Observations :

- Cis vs. Trans Isomers : The trans configuration minimizes intramolecular dipole interactions, enhancing stability compared to the cis isomer .

Physical and Chemical Properties

Limited data are available for direct comparisons, but trends can be inferred:

Key Findings :

- The hydroxyl group in this compound enables hydrogen bonding, increasing solubility in polar solvents compared to its ketone analog .

- The -CF₃ group’s electron-withdrawing nature reduces the hydroxyl’s acidity compared to non-fluorinated cyclohexanols .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing trans-3-Trifluoromethyl-cyclohexanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclohexene oxide derivatives with trifluoromethylation agents. Key steps include:

- Substrate Activation : Use Lewis acids (e.g., BF₃·Et₂O) to activate the epoxide ring for nucleophilic attack by a trifluoromethyl group donor (e.g., CF₃SiMe₃) .

- Stereochemical Control : Maintain low temperatures (0–5°C) to favor trans selectivity, as higher temperatures may lead to epimerization.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the trans isomer. Confirm purity via HPLC (>98%) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Trifluoromethylation | CF₃SiMe₃, BF₃·Et₂O, 0°C | 65–70 | 85–90 |

| Purification | Silica gel, hexane/EtOAc (7:3) | 55–60 | >98 |

Q. How can researchers verify the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) to resolve absolute configuration .

- NOESY NMR : Observe spatial proximity between the CF₃ group and axial protons to confirm trans geometry.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in catalytic hydrogenation?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations to map electron-withdrawing effects of CF₃ on the cyclohexanol ring. Compare charge distribution with non-fluorinated analogs.

- Experimental Validation : Use Pd/C or Ru-based catalysts under H₂ (1–5 atm). Monitor reaction kinetics via in-situ IR; CF₃ groups reduce electron density, slowing hydrogenation rates by ~30% vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in spectroscopic data (e.g., ¹H NMR splitting patterns vs. computational predictions)?

- Methodological Answer :

- Iterative Validation : Cross-check NMR data with dynamic NMR (DNMR) at variable temperatures to detect conformational exchange.

- Solvent Effects : Test in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may mask splitting patterns, leading to misinterpretation .

Q. How can environmental impacts of this compound be mitigated during lab-scale synthesis?

- Methodological Answer :

- Green Solvent Alternatives : Replace THF with cyclopentyl methyl ether (CPME), which has lower toxicity and higher biodegradability .

- Waste Treatment : Neutralize acidic byproducts (e.g., BF₃) with CaCO₃ before disposal.

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies (e.g., 80–85°C vs. 88–92°C)?

- Methodological Answer :

- Purity Assessment : Trace solvents (e.g., EtOAc) depress melting points. Use DSC (differential scanning calorimetry) with a heating rate of 2°C/min for accurate measurement.

- Polymorphism Screening : Perform slurry experiments in heptane/ethanol to identify metastable polymorphs .

Safety & Handling

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves (e.g., Viton®) to prevent permeation by fluorinated compounds.

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.